molecular formula C11H10N2O2 B7464550 N-methyl-4-oxo-1H-quinoline-3-carboxamide

N-methyl-4-oxo-1H-quinoline-3-carboxamide

Cat. No. B7464550
M. Wt: 202.21 g/mol
InChI Key: IXUZGCXZCUXGAN-UHFFFAOYSA-N
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Description

N-methyl-4-oxo-1H-quinoline-3-carboxamide, also known as MQCA, is a synthetic compound that has gained significant interest among researchers due to its potential applications in various fields of science. MQCA is a heterocyclic compound that belongs to the quinoline family of compounds.

Mechanism of Action

The mechanism of action of N-methyl-4-oxo-1H-quinoline-3-carboxamide is not yet fully understood. However, it is believed to act as a metal ion chelator, which results in the formation of a fluorescent complex. N-methyl-4-oxo-1H-quinoline-3-carboxamide may also inhibit enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting its activity.
Biochemical and Physiological Effects:
N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can lead to improved cognitive function and memory. Additionally, N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to have antitumor and antimicrobial activities, which can potentially be used in the treatment of cancer and infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-4-oxo-1H-quinoline-3-carboxamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. Additionally, N-methyl-4-oxo-1H-quinoline-3-carboxamide has been shown to be a potent inhibitor of enzymes, which can be useful in studying the mechanisms of enzyme activity. However, one limitation of using N-methyl-4-oxo-1H-quinoline-3-carboxamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-methyl-4-oxo-1H-quinoline-3-carboxamide. One potential direction is the further exploration of its antitumor and antimicrobial activities, which can potentially lead to the development of new drugs for the treatment of cancer and infectious diseases. Additionally, the use of N-methyl-4-oxo-1H-quinoline-3-carboxamide as a fluorescent probe for the detection of metal ions can be further optimized for improved sensitivity and selectivity. Finally, the development of new synthesis methods for N-methyl-4-oxo-1H-quinoline-3-carboxamide can potentially lead to the production of more efficient and cost-effective methods for its production.

Synthesis Methods

N-methyl-4-oxo-1H-quinoline-3-carboxamide is synthesized by the reaction of 2-amino-4-methylquinoline with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to yield N-methyl-4-oxo-1H-quinoline-3-carboxamide.

Scientific Research Applications

N-methyl-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. N-methyl-4-oxo-1H-quinoline-3-carboxamide has also been used as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. Additionally, N-methyl-4-oxo-1H-quinoline-3-carboxamide has been studied for its potential antitumor and antimicrobial activities.

properties

IUPAC Name

N-methyl-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-12-11(15)8-6-13-9-5-3-2-4-7(9)10(8)14/h2-6H,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUZGCXZCUXGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-oxo-1H-quinoline-3-carboxamide

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